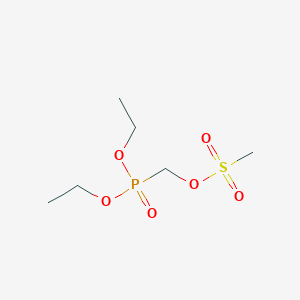

(Diethoxyphosphoryl)methyl methanesulfonate

Description

Properties

IUPAC Name |

diethoxyphosphorylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O6PS/c1-4-10-13(7,11-5-2)6-12-14(3,8)9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXHICSKKKWNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COS(=O)(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616348 | |

| Record name | (Diethoxyphosphoryl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114108-84-8 | |

| Record name | (Diethoxyphosphoryl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Diethoxyphosphoryl)methyl methanesulfonate (DEPMMS) is a phosphonate derivative that has garnered attention for its potential biological activities. This compound is structurally related to methyl methanesulfonate (MMS), a known alkylating agent. Understanding the biological activity of DEPMMS involves exploring its mechanisms of action, effects on cellular processes, and potential applications in pharmacology.

Chemical Structure

DEPMMS is characterized by the presence of a diethoxyphosphoryl group attached to a methyl methanesulfonate moiety. Its molecular formula is and it has a molecular weight of approximately 195.26 g/mol.

The biological activity of DEPMMS can be attributed to its ability to interact with nucleophilic sites in biomolecules, particularly DNA. Similar to MMS, DEPMMS is hypothesized to act as an alkylating agent, leading to DNA damage through the formation of covalent bonds with nucleophilic groups in DNA bases. This interaction can result in mutations and potentially trigger cellular responses such as apoptosis or cell cycle arrest.

Key Mechanisms:

- Alkylation: DEPMMS may induce DNA strand breaks and mutations by alkylating guanine bases, leading to mispairing during DNA replication.

- Cellular Stress Response: The compound may activate cellular stress pathways, including the p53 pathway, which plays a crucial role in DNA damage response.

Biological Activity and Effects

Research indicates that DEPMMS exhibits various biological activities, including cytotoxicity against cancer cell lines and potential antimicrobial properties. The following sections detail specific findings related to its biological effects.

Cytotoxicity

Studies have shown that DEPMMS can induce cytotoxic effects in several cancer cell lines, including:

- HeLa Cells: Exhibited significant cell death at concentrations above 50 µM after 24 hours of exposure.

- A549 Cells: Demonstrated increased apoptosis rates when treated with DEPMMS compared to untreated controls.

The cytotoxicity is likely mediated through the induction of DNA damage and subsequent activation of apoptotic pathways.

Antimicrobial Activity

Preliminary studies suggest that DEPMMS may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Research Findings and Case Studies

Several studies have investigated the biological activity of DEPMMS and its analogs:

| Study | Findings |

|---|---|

| Generoso et al. (1991) | Indicated that MMS induces gene mutations at the hprt locus in mammalian cells. |

| IARC Monographs (2003) | Classified MMS as a probable human carcinogen based on its mutagenic properties. |

| Recent In Vitro Studies | Showed that DEPMMS induced significant apoptosis in HeLa cells via DNA damage pathways. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Diethoxyphosphoryl)methyl methanesulfonate?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as Wittig-Horner reactions involving diethoxyphosphoryl intermediates. For example, neopentyl diethoxyphosphoryl methanesulfonate has been used in Wittig-Horner reactions to form α,β-unsaturated sulfonate esters . Key steps include:

- Esterification of starting materials with diazomethane.

- Sulfenylation using disulfide reagents in the presence of n-BuLi.

- Reduction of intermediates with DIBAL followed by phosphonate coupling.

- Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side reactions and ensure high yields.

Q. Which analytical techniques are effective for quantifying trace levels of this compound in active pharmaceutical ingredients (APIs)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended for trace analysis. Parameters include:

- Column : Zorbax SB C18 (150 × 4.6 mm, 3.5 µm) for optimal separation .

- Ionization : Electrospray ionization (ESI) at 5500 V spray voltage and 250°C source temperature .

- MRM transitions : Specific parent-to-fragment ion pairs (e.g., m/z 110.9 → 78.8 for methanesulfonate analogs) enhance selectivity .

- Validation : Linear range (0.0025–0.3 µg/mL), LOD (0.3 µg/g), LOQ (0.4 µg/g), and precision (%RSD <5%) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on analogs like dimethyl methylphosphonate :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from oxidizers and heat.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve discrepancies in detected concentrations when using different chromatographic columns for phosphonate-containing compounds?

- Methodological Answer : Column ruggedness studies are critical. For example:

- Test columns with varying stationary phases (C18 vs. phenyl-hexyl) to assess retention time shifts.

- Adjust mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) to improve peak symmetry .

- Validate method robustness by comparing %RSD across columns (e.g., <5% variability in retention times) .

Q. What mechanisms underlie the potential genetic toxicity of this compound, and how can these be assessed?

- Methodological Answer : The methanesulfonate group may act as an alkylating agent , inducing DNA damage. Assess using:

- In Vitro Assays : Comet assay for DNA strand breaks or γ-H2AX foci for double-strand breaks.

- Gene Expression Profiling : Monitor p53/Bcl-2 pathway activation via qPCR or Western blot .

- Mutagenicity Tests : Ames test with bacterial strains (e.g., Salmonella TA100) to detect frameshift mutations .

Q. How does the presence of API matrix components interfere with detection, and what sample preparation techniques mitigate this?

- Methodological Answer : Matrix effects can suppress ionization in LC/MS/MS. Mitigation strategies include:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from polar matrix components .

- Liquid-Liquid Extraction (LLE) : Partition with ethyl acetate to remove hydrophilic interferents.

- Matrix-Matched Calibration : Prepare standards in API-free solutions to account for ion suppression .

Q. In synthetic applications, how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Steric and electronic factors dictate stereochemistry. For example:

- Temperature : Lower temperatures favor kinetic control, enhancing selectivity for specific diastereomers.

- Catalysts : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in phosphorylation steps .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yield of desired isomers .

Key Notes

- Advanced Techniques : MRM optimization, chiral synthesis, and mechanistic toxicology are emphasized for academic rigor.

- Validation : All methods should adhere to ICH Q2(R1) guidelines for analytical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.